3'-o-Amino-2'-deoxyadenosine

説明

BenchChem offers high-quality 3'-o-Amino-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-o-Amino-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

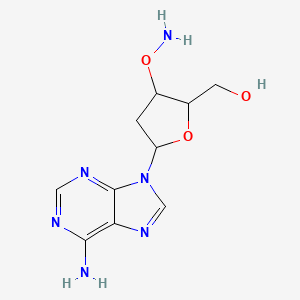

Structure

3D Structure

特性

分子式 |

C10H14N6O3 |

|---|---|

分子量 |

266.26 g/mol |

IUPAC名 |

[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14) |

InChIキー |

UNOVJEREIAJHTD-UHFFFAOYSA-N |

正規SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |

製品の起源 |

United States |

Foundational & Exploratory

3'-O-Amino-2'-deoxyadenosine: Chemical Architecture, Synthesis, and Biotechnological Utility

[1]

Executive Summary & Chemical Profile

3'-O-Amino-2'-deoxyadenosine (often abbreviated as 3'-ONH₂-dA or 3'-aminoxy-dA ) is a specialized nucleoside analog characterized by the replacement of the 3'-hydroxyl group of the 2'-deoxyribose sugar with an aminoxy group (-O-NH₂) .[][2]

Unlike its structural cousin 3'-amino-2',3'-dideoxyadenosine (where the nitrogen is directly bonded to the C3' carbon), the 3'-O-amino variant retains the oxygen atom, creating a unique hydroxylamine ether linkage. This structural nuance confers distinct chemical properties: it acts as a potent chain terminator in DNA synthesis due to the absence of a free 3'-OH, yet the high nucleophilicity of the aminoxy group allows for highly specific bio-orthogonal conjugation reactions (e.g., oxime ligation) under physiological conditions.

Chemical Identity Table[2]

| Property | Specification |

| IUPAC Name | (2R,3S,5R)-3-(aminooxy)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol |

| Common Name | 3'-O-Amino-2'-deoxyadenosine |

| CAS Number | 1220515-87-6 (for the triphosphate salt form) |

| Molecular Formula | C₁₀H₁₄N₆O₃ (Nucleoside) |

| Molecular Weight | ~266.26 g/mol (Nucleoside); ~506.2 g/mol (Triphosphate) |

| pKa (Aminoxy) | ~4.5 – 5.0 (Significantly lower than aliphatic amines, ensuring reactivity at acidic/neutral pH) |

| Solubility | Soluble in water, DMSO, and Methanol.[][2][3] |

| Stability | Stable in aqueous solution at neutral pH; susceptible to oxidation over prolonged periods. |

Structural Analysis & Mechanism of Action

The Aminoxy Advantage

The defining feature of 3'-ONH₂-dA is the alpha-effect . The presence of the oxygen atom adjacent to the nitrogen atom in the aminoxy group (

-

Reactivity: It reacts 10–100x faster with aldehydes and ketones than simple aliphatic amines, forming stable oxime linkages (

). -

Bio-orthogonality: This reaction proceeds efficiently at slightly acidic to neutral pH (4.5–7.0) without requiring toxic catalysts (like copper in Click chemistry), making it ideal for labeling live cells or fragile DNA strands.

Chain Termination Mechanism

In its triphosphate form (3'-ONH₂-dATP), this molecule serves as a substrate for DNA polymerases.

-

Incorporation: The polymerase incorporates 3'-ONH₂-dATP opposite a Thymine base in the template strand.

-

Termination: The 3'-ONH₂ group lacks the nucleophilic 3'-OH required to attack the

-phosphate of the next incoming dNTP. Consequently, DNA synthesis is arrested immediately after incorporation. -

Functionalization: The exposed 3'-ONH₂ group on the terminated DNA strand remains available for post-synthetic labeling with aldehyde-functionalized fluorophores or tags.

Synthesis and Manufacturing Protocols

The synthesis of 3'-O-Amino-2'-deoxyadenosine is non-trivial due to the need to introduce the oxygen-nitrogen bond with specific stereochemistry (retention of configuration relative to the natural 3'-OH requires double inversion or specific precursors, though direct Mitsunobu often results in inversion).

Synthetic Route (Mitsunobu Strategy)

The most robust industrial route utilizes a Mitsunobu reaction to install a protected aminoxy precursor (N-hydroxyphthalimide) followed by deprotection.

Prerequisites:

-

Starting Material: 5'-O-DMT-2'-deoxyadenosine or N6-protected variants.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), N-Hydroxyphthalimide.

Step-by-Step Workflow:

-

Protection: Protect the 5'-OH and N6-amine to prevent side reactions.

-

Activation & Inversion: React the 3'-OH with

/DIAD and N-Hydroxyphthalimide. Note: This typically inverts the stereochemistry at C3' (from ribo to xylo). To maintain the natural ribo configuration (3'-down), one must often start with the xylo (3'-up) epimer or perform a double inversion. -

Deprotection: Treat with hydrazine or methylamine to cleave the phthalimide group, revealing the free 3'-O-NH₂.

Visualization of Synthesis Pathway

Caption: Synthetic pathway for 3'-O-Amino-2'-deoxyadenosine via Mitsunobu inversion, highlighting the critical phthalimide deprotection step.

Experimental Protocols

Handling and Dissolution

The triphosphate form (3'-ONH₂-dATP) is typically supplied as a sodium or lithium salt. It is hygroscopic and sensitive to hydrolysis of the triphosphate chain.

-

Solvent: Nuclease-free water (pH 7.5–8.0). Avoid acidic buffers during storage to prevent protonation of the phosphate or degradation.

-

Concentration: Prepare stock solutions at 10 mM or 100 mM.

-

Storage: Aliquot and store at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles (max 3 cycles).

Oxime Ligation Labeling Protocol

This protocol describes the labeling of a DNA strand terminated with 3'-ONH₂-dA using an aldehyde-modified fluorophore.

Materials:

-

DNA substrate (3'-ONH₂ terminated).

-

Aldehyde-Fluorophore (e.g., FAM-Aldehyde) in DMSO.

-

Buffer: 100 mM Sodium Acetate (pH 4.5) or Phosphate Buffer (pH 6.0) with 100 mM Aniline (catalyst).

Procedure:

-

Mix: Combine DNA (1 µM final) and Aldehyde-Fluorophore (50 µM final, 50x excess) in the reaction buffer.

-

Catalysis: Add Aniline to a final concentration of 10–100 mM. Note: Aniline vastly accelerates oxime formation via Schiff base intermediate.

-

Incubate: 1–2 hours at 37°C.

-

Purification: Remove excess fluorophore using a spin column (e.g., Sephadex G-25) or ethanol precipitation.

-

Validation: Analyze via PAGE or HPLC. The product will show a mass shift corresponding to the fluorophore + linker.

Applications in Drug Development & Genomic Analysis[1][4]

Next-Generation Sequencing (NGS)

While 3'-O-azidomethyl is the industry standard for Illumina sequencing, 3'-O-amino derivatives are explored for reversible termination strategies. The oxime linkage formed after labeling can be cleaved under specific conditions (e.g., treatment with alkoxyamines or specific enzymatic cleavage), potentially regenerating a 3'-OH for the next cycle, although this is less established than the azide/phosphine cleavage route.

Antiviral Therapeutics

Nucleoside analogs are the backbone of antiviral therapy. 3'-O-amino-dA acts as an obligate chain terminator.

-

Target: Viral DNA polymerases (e.g., HBV, Herpes) or Reverse Transcriptases (HIV).

-

Mechanism: Once incorporated into the viral genome, it halts replication. The specific geometry of the 3'-O-amino group may allow it to evade viral excision mechanisms (proofreading) better than simple dideoxy analogs.

Comparison of 3'-Modified Adenosine Analogs

| Analog | 3'-Substituent | Key Property | Primary Application |

| 3'-O-Amino-dA | High nucleophilicity, Alpha-effect | Bioconjugation, Labeling | |

| 3'-Amino-ddA | Basic amine, Amide bond formation | Chain termination, Peptide-DNA hybrids | |

| Cordycepin | No functional handle | Chain termination, Polyadenylation inhibition | |

| 3'-Azido-dA | Click-chemistry ready | Sequencing, Imaging (Click) |

References

-

ChemicalBook. (2025). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Properties and Structure. Retrieved from

-

BOC Sciences. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Information. Retrieved from

-

Google Patents. (2020). Method for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates. Patent US20200123198A1. Retrieved from

-

Sigma-Aldrich. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Sheet. Retrieved from

-

GuideChem. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Chemical Data. Retrieved from

Engineering Reversible Termination: The Mechanism and Application of 3'-O-Amino-2'-Deoxyadenosine in DNA Synthesis

Executive Summary

The transition from traditional phosphoramidite chemistry to enzymatic DNA synthesis, alongside the evolution of Next-Generation Sequencing (NGS), has been heavily reliant on the development of robust Cyclic Reversible Termination (CRT) chemistries[1]. At the forefront of this biochemical paradigm is 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (3'-ONH2-dATP) []. By acting as a transient block to polymerase extension, this modified nucleotide enables precise, single-base control over DNA synthesis[3]. This technical guide explores the molecular mechanism, chemical deprotection kinetics, and field-proven protocols for utilizing 3'-ONH2-dATP in high-fidelity genomic applications.

Molecular Architecture and Mechanism of Action

In native DNA replication, polymerases catalyze a nucleophilic attack by the 3'-hydroxyl (3'-OH) of the primer strand onto the α-phosphate of the incoming deoxynucleotide triphosphate (dNTP). 3'-ONH2-dATP disrupts this process by replacing the critical 3'-OH with an aminoxy (-O-NH2) moiety[].

The Termination Phase

When an engineered polymerase (such as modified Taq, Therminator, or template-independent enzymes like Terminal Deoxynucleotidyl Transferase) incorporates 3'-ONH2-dATP, the primer strand is extended by exactly one adenine base[4]. The presence of the aminoxy group sterically and chemically prevents the subsequent nucleophilic attack[3]. Unlike Sanger sequencing—which utilizes irreversible dideoxynucleotides (ddNTPs)—the 3'-ONH2 block is transient[1].

The Cleavage (Deprotection) Phase

The true elegance of the 3'-O-amino modification lies in its highly specific, mild aqueous cleavage mechanism[3]. The deprotection relies on diazotization. When the terminated DNA is exposed to sodium nitrite (NaNO2) in a mildly acidic buffer (pH ~5.5), nitrous acid (HONO) is generated in situ[3].

The primary amine of the aminoxy group reacts with HONO to form a highly unstable diazonium intermediate[3]. This intermediate rapidly decomposes, cleaving the N-O bond to release harmless nitrous oxide (N2O) gas and water, thereby regenerating a pristine 3'-OH group ready for the next synthesis cycle[3].

Chemical cleavage mechanism of the 3'-aminoxy blocking group via diazotization.

Comparative Analysis of Reversible Terminators

Selecting the correct reversible terminator dictates the hardware, buffer systems, and overall efficiency of a synthesis or sequencing platform. The 3'-ONH2 group offers distinct kinetic advantages over legacy blocking groups[4].

| Reversible Terminator Group | Chemical Structure | Cleavage Reagent | Cleavage Byproducts | Kinetic / Reaction Profile | Primary Application |

| 3'-O-Amino (-ONH2) | Aminoxy | NaNO2 (pH 5.5) | N2O, H2O | Fast (<5 min), mild aqueous conditions | Enzymatic DNA Synthesis, NGS |

| 3'-O-Azidomethyl (-CH2N3) | Azidomethyl | TCEP (Phosphine) | N2 gas, phosphine oxide | Slower, requires bulky organic reagents | Illumina NGS |

| 3'-O-Allyl (-CH2CH=CH2) | Allyl | Pd or Ru Catalysts | Allyl-metal complexes | Requires heavy metals, potential enzyme toxicity | Specialized RNA/DNA Synthesis |

| 3'-H (Dideoxy) | Hydrogen | N/A (Irreversible) | N/A | Absolute termination, no cleavage possible | Sanger Sequencing |

Experimental Methodology: Cyclic Reversible Termination (CRT)

As a Senior Application Scientist, it is critical to design protocols that are not merely sequential, but self-validating . The following protocol outlines a single cycle of primer extension and deprotection using 3'-ONH2-dATP, incorporating causality-driven steps to ensure high-fidelity synthesis.

Step 1: Single-Base Extension

-

Reaction Setup: Combine 1 µM of template-primer duplex, 100 µM of 3'-ONH2-dATP[], and 1 U of engineered DNA polymerase in a standard reaction buffer (e.g., 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8).

-

Incubation: Incubate at 65°C for 5–10 minutes.

-

Causality & Validation: The polymerase incorporates exactly one 3'-ONH2-dATP. The aminoxy group physically blocks further extension[3]. Self-Validation: An aliquot should be analyzed via MALDI-TOF MS to confirm a +1 mass shift corresponding exactly to the addition of one blocked adenine, ensuring no asynchronous +2 additions occurred.

Step 2: Wash and Buffer Exchange

-

Purification: Remove unincorporated 3'-ONH2-dATP and polymerase using a spin column or magnetic bead separation.

-

Causality: Failure to remove free 3'-ONH2-dATP before the cleavage step will result in the deprotection of the free nucleotides in solution, turning them into standard dATPs. If carried over to the next cycle, these standard dATPs will cause uncontrolled, runaway polymerization.

Step 3: Chemical Deprotection (Cleavage)

-

Cleavage Buffer: Resuspend the extended DNA complex in 100 mM Sodium Acetate buffer (pH 5.5) containing 50 mM NaNO2[3].

-

Incubation: Incubate at room temperature for 5 minutes.

-

Causality: The pH of 5.5 is highly intentional. The pKa of nitrous acid is ~3.4. At pH 5.5, there is a sufficient equilibrium concentration of HONO to drive diazotization rapidly without causing acid-catalyzed depurination of the DNA strand, which occurs at lower pH levels.

Step 4: Neutralization and Next-Cycle Preparation

-

Neutralization: Wash the DNA complex thoroughly and resuspend in Tris-HCl (pH 8.0).

-

Causality & Validation: Polymerases are inactive at pH 5.5 and are inhibited by nitrite ions. Furthermore, residual HONO can diazotize the exocyclic amines of native nucleobases (e.g., converting Adenine to Hypoxanthine), causing mutagenesis. Restoring the pH to 8.0 neutralizes this risk[5]. Self-Validation: A secondary MALDI-TOF MS analysis must show a mass reduction corresponding to the loss of the -NH2 group (-15 Da), confirming 100% regeneration of the 3'-OH.

Cyclic Reversible Termination workflow using 3'-ONH2-dATP.

Conclusion

The deployment of 3'-O-Amino-2'-deoxyadenosine in DNA synthesis represents a masterclass in applied organic chemistry. By exploiting the rapid, mild, and highly specific diazotization of the aminoxy group, researchers can achieve near-perfect stepwise control over DNA polymerization[5]. As enzymatic DNA synthesis continues to scale, mastering the kinetics and causal parameters of 3'-ONH2 reversible terminators will be paramount for drug development professionals and synthetic biologists alike.

References

1.[] BOC Sciences. "CAS 1220515-87-6 (3'-O-Amino-2'-deoxyadenosine 5'-triphosphate)." 2.[3] Hutter, D., et al. "Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups." ResearchGate. 3.[4] bioRxiv. "Template-Independent Enzymatic RNA Synthesis." 4.[5] Benner, S. A. "Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates." Google Patents. 5.[1] Google Patents. "Massively parallel sequencing using unlabeled nucleotides."

Sources

- 1. WO2020097607A1 - Massively parallel sequencing using unlabeled nucleotides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

3'-O-Amino-2'-deoxyadenosine Triphosphate: Technical Guide to Reversible Termination and Bioorthogonal Labeling

Topic: 3'-O-Amino-2'-deoxyadenosine triphosphate (3'-ONH2-dATP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[][]

Executive Summary

3'-O-Amino-2'-deoxyadenosine triphosphate (3'-ONH2-dATP) is a specialized nucleotide analogue critical to high-fidelity genomic technologies.[][] Unlike canonical dATP, which possesses a 3'-hydroxyl (-OH) group essential for phosphodiester bond formation, 3'-ONH2-dATP features a 3'-aminooxy (-O-NH2) modification.[][]

This structural alteration confers two distinct, high-value capabilities:

-

Reversible Termination: It acts as a "virtual" terminator for DNA polymerases.[] Once incorporated, it blocks further extension until the aminooxy group is chemically cleaved to regenerate a 3'-OH, a mechanism central to Sequencing-by-Synthesis (SBS) workflows.[][]

-

Bioorthogonal Labeling: The aminooxy group is highly nucleophilic towards aldehydes and ketones, allowing for site-specific, stable oxime ligation under mild conditions.[][]

This guide details the physicochemical properties, enzymatic mechanisms, and experimental protocols for deploying 3'-ONH2-dATP in genomic research and drug discovery.[][]

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Architecture

The molecule consists of an adenine nucleobase attached to a 2'-deoxyribose sugar, which is triphosphorylated at the 5' position.[] The defining feature is the substitution of the 3'-hydroxyl oxygen with an aminooxy group (-O-NH2) .[][]

-

IUPAC Name: [[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[][]

-

Molecular Formula: C₁₀H₁₇N₆O₁₂P₃[][]

-

Molecular Weight: ~506.2 g/mol []

-

Solubility: Highly soluble in aqueous buffers (pH 7.0–8.0).[][]

-

Stability: Stable at -20°C. Critical: Must be stored away from aldehydes and ketones (e.g., acetone, formaldehyde) to prevent spontaneous oxime formation.[][]

Distinction from 3'-Amino-dATP

It is imperative to distinguish 3'-O-amino-dATP from 3'-amino-dATP (3'-NH2-dATP).[][]

-

3'-O-Amino (-O-NH2): Used for reversible termination and oxime ligation.[][] Cleavable.

-

3'-Amino (-NH2): Nitrogen is directly bonded to the C3' carbon.[][] Used to form acid-resistant N3'→P5' phosphoramidate bonds.[][] Generally considered a permanent modification in biological contexts.[]

Mechanistic Action

Enzymatic Incorporation & Steric Gating

Standard DNA polymerases (e.g., wild-type Taq) discriminate against 3'-modified nucleotides due to steric clashes in the active site.[][] Efficient incorporation of 3'-ONH2-dATP requires mutant polymerases belonging to Family B (e.g., Thermococcus sp. 9°N, Therminator™ variants).[][] These enzymes possess mutations in the "steric gate" residues (often a bulky aromatic amino acid like Tyrosine or Phenylalanine replaced with Alanine) that allow the accommodation of the bulky 3'-aminooxy group.

The Reversible Terminator Cycle

In Sequencing-by-Synthesis (SBS), 3'-ONH2-dATP functions through a "Block-Cleave-Extend" cycle:

-

Incorporation: The polymerase incorporates 3'-ONH2-dAMP into the primer strand.[]

-

Termination: The 3'-ONH2 group prevents the nucleophilic attack on the next incoming dNTP, effectively halting synthesis.

-

Detection: If the nucleotide is fluorophore-labeled (via the base), the signal is read.[3]

-

Cleavage (Reversal): The 3'-ONH2 group is cleaved, typically using buffered sodium nitrite (NaNO₂) or specific reducing agents, converting the 3'-O-NH2 back to a 3'-OH.[][]

-

Extension: The cycle resumes with the regenerated 3'-OH.

Bioorthogonal Oxime Ligation

For labeling applications, the 3'-ONH2 group serves as a "landing pad."[][] It reacts spontaneously with aldehyde- or ketone-functionalized probes (fluorophores, biotin, beads) to form a covalent oxime bond (=N-O-).[][]

-

Reaction Rate: Enhanced at slightly acidic pH (4.5–6.0) but proceeds at neutral pH with catalysts like aniline.[]

-

Stability: Oxime bonds are hydrolytically stable, unlike imines (Schiff bases).[][]

Visualization of Mechanisms[5]

Diagram 1: Reversible Terminator Cycle & Oxime Ligation

The following diagram illustrates the dual pathway: the reversible cleavage cycle used in sequencing and the oxime ligation pathway used for labeling.

Caption: Dual-use pathway of 3'-ONH2-dATP. Left branch: Reversible termination for sequencing (cleavage restores 3'-OH). Right branch: Stable labeling via oxime ligation with aldehyde probes.[]

Experimental Protocols

Protocol 1: Enzymatic Incorporation (Primer Extension)

Objective: To incorporate a single 3'-ONH2-dAMP at the 3' end of a DNA primer.[][]

Reagents:

-

DNA Primer/Template duplex (1 µM final)[]

-

3'-ONH2-dATP (100 µM final)[][]

-

Therminator™ DNA Polymerase (NEB) or equivalent 9°N mutant[]

-

10x ThermoPol Buffer (Mg²⁺ containing)[]

Procedure:

-

Assembly: In a PCR tube, combine:

-

5 µL 10x Buffer

-

1 µL Primer/Template (50 µM stock)[]

-

1 µL 3'-ONH2-dATP (5 mM stock)

-

0.5 µL Polymerase (2 U/µL)[]

-

Water to 50 µL.

-

-

Incubation: Incubate at 60°C for 15–30 minutes . (Higher temperature favors Therminator activity).[][]

-

Termination: Stop reaction by adding 10 µL of EDTA (0.5 M) or formamide loading dye.

-

Validation: Analyze via denaturing PAGE (15% Urea-PAGE). The product should show a shift corresponding to n+1.

Protocol 2: Oxime Ligation Labeling

Objective: To label the 3'-ONH2-terminated DNA with a fluorescent aldehyde.[][]

Reagents:

-

3'-ONH2-terminated DNA (from Protocol 1, purified via spin column)[][]

-

Fluorescent Aldehyde (e.g., Fluorescein-CHO)[][]

-

Labeling Buffer: 100 mM Sodium Acetate, pH 4.5 (or 100 mM Phosphate pH 7.0 + 10 mM Aniline catalyst)[]

Procedure:

-

Mix: Combine 10 µL of purified DNA (approx. 5 µM) with 10 µL of Labeling Buffer.

-

Add Probe: Add Fluorescent Aldehyde to a final concentration of 1–5 mM (excess is required).

-

Incubate:

-

Acidic pH: 1–2 hours at 37°C.

-

Neutral pH + Aniline: 30–60 minutes at 37°C.[]

-

-

Purification: Remove excess probe using a Sephadex G-25 spin column or ethanol precipitation.[][]

-

Analysis: Measure fluorescence or run on PAGE to observe labeled band.[]

Protocol 3: Cleavage (Reversal of Termination)

Objective: To remove the 3'-ONH2 group and restore the 3'-OH for further extension.[]

Reagents:

-

Cleavage Buffer: 0.5 M Sodium Nitrite (NaNO₂) in 1 M Sodium Acetate buffer (pH 5.5).[] Freshly prepared.

Procedure:

-

Reaction: Add 20 µL Cleavage Buffer to the immobilized or solution-phase DNA.[]

-

Incubation: Incubate at 60°C for 5–10 minutes .

-

Wash: If DNA is on beads, wash 3x with TE buffer.[] If in solution, perform rapid buffer exchange.

-

Result: The DNA now possesses a standard 3'-OH and can be extended by adding fresh dNTPs and polymerase.[]

Synthesis Overview

The synthesis of 3'-ONH2-dATP is technically demanding and typically follows this route:

-

Starting Material: 2'-Deoxyadenosine.[][]

-

Protection: Selective protection of the 5'-OH and N6-amino groups.[]

-

Inversion: The 3'-OH (S-configuration) is inverted to the R-configuration to allow SN2 displacement.

-

Mitsunobu Reaction: Reaction with N-hydroxyphthalimide introduces the masked aminooxy group.[]

-

Triphosphorylation: Standard Ludwig-Eckstein or Yoshikawa protocols to install the 5'-triphosphate.[][]

-

Deprotection: Removal of the phthalimide (using hydrazine/methylhydrazine) and base protecting groups yields the final 3'-ONH2-dATP.[]

Data Summary Table

| Feature | 3'-OH-dATP (Natural) | 3'-ONH2-dATP (Modified) | 3'-NH2-dATP (Amino) |

| 3' Group | Hydroxyl (-OH) | Aminooxy (-O-NH2) | Amino (-NH2) |

| Polymerase | All (Taq, Klenow, etc.)[][] | Family B Mutants (9°N) | Family B Mutants |

| Extension | Continuous | Terminated (Reversible) | Slow / Phosphoramidate Link |

| Reactivity | Nucleophilic (PO4 attack) | Nucleophilic to Aldehydes | Nucleophilic to Activated Esters |

| Bond Formed | Phosphodiester (O-P) | Oxime (=N-O-) post-labeling | Phosphoramidate (N-P) |

| Primary Use | Natural Replication | Sequencing, Labeling | Acid-Resistant DNA, Aptamers |

References

-

Hutter, D., et al. (2010). Labeled nucleoside triphosphates with reversibly terminating aminoalkoxyl groups.[][] Nucleosides, Nucleotides and Nucleic Acids, 29(11), 879–895.[][] Link[]

-

BOC Sciences. 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Data.

-

Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase.[][] Nucleic Acids Research, 27(12), 2545–2553.[][] Link

-

Litosh, V. A., et al. (2011). Improved nucleotide reversible terminators for DNA sequencing.[][] Nucleic Acids Research, 39(6), e39.[][] Link

-

Gryaznov, S. M. (2010). Oligonucleotide N3'→P5' phosphoramidates: Synthesis and properties.[] (Contextual reference for 3'-NH2 distinction). Chemistry & Biodiversity.[] Link[]

Sources

The 3'-Carbon Paradigm: Divergent Mechanisms of 3'-Deoxyadenosine and 3'-O-Amino-2'-Deoxyadenosine in Genomic and Therapeutic Applications

Executive Summary

The 3'-hydroxyl (3'-OH) group of a nucleoside is the fundamental biochemical anchor for nucleic acid polymerization. Modifying this specific position yields powerful molecular tools that can either permanently arrest cellular machinery or temporarily pause it for diagnostic interrogation. This technical guide analyzes two distinct 3'-modified adenosine analogs: 3'-deoxyadenosine (Cordycepin) , an irreversible RNA chain terminator and signaling modulator, and 3'-O-amino-2'-deoxyadenosine , a reversible DNA chain terminator critical to Sequencing by Synthesis (SBS) technologies.

By understanding the structural biochemistry, polymerase kinetics, and signaling cascades associated with these molecules, researchers can optimize their application in both drug development and next-generation sequencing (NGS).

Structural Determinants of Polymerase Selectivity

The functional divergence between these two analogs stems from precise modifications at the 2' and 3' carbons of the furanose ring:

-

3'-deoxyadenosine (Cordycepin) : This analog lacks the 3'-OH group entirely (replaced by a hydrogen) but retains the 2'-OH group [1]. Because of the intact 2'-OH, cellular kinases and RNA polymerases recognize it as a ribonucleoside[1]. Once incorporated into a growing RNA transcript, the absence of the 3'-OH prevents the formation of the subsequent 3'-5' phosphodiester bond, resulting in irreversible chain termination[2].

-

3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) : This analog is a 2'-deoxynucleoside (lacking the 2'-OH), directing its affinity toward DNA polymerases[3]. The 3'-OH is replaced by an aminoxy (-O-NH₂) group. This bulky substitution sterically and electronically blocks the incoming deoxynucleotide triphosphate (dNTP)[4]. However, unlike Cordycepin, the N-O bond can be chemically cleaved under mild conditions to restore the native 3'-OH, making it a reversible terminator[4][5].

Cordycepin (3'-deoxyadenosine): Irreversible Termination & Receptor Modulation

Cordycepin exerts potent anti-cancer and anti-viral effects through a dual-mechanism: intracellular polyadenylation inhibition and extracellular receptor modulation[2][6].

Mechanistic Pathways

-

Polyadenylation Inhibition : Upon cellular entry, Cordycepin is phosphorylated to its active triphosphate form (3'-dATP)[1]. It outcompetes native ATP during mRNA processing, prematurely terminating the poly(A) tail[2][6]. This destabilizes the mRNA transcript, leading to translational arrest in rapidly dividing cancer cells and RNA viruses[2].

-

Adenosine Receptor Signaling : Cordycepin acts as a potent agonist for adenosine receptors, particularly the A3 adenosine receptor (A3AR)[7]. Activation of A3AR suppresses the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway[1][7]. By inhibiting GSK-3β phosphorylation, β-catenin is ubiquitinated and degraded, suppressing the transcription of proliferation genes like c-myc and cyclin D1[1][7].

-

Apoptotic Induction : Cordycepin activates Death Receptor 3 (DR3), recruiting FADD and triggering the caspase-8/caspase-3 proteolytic cascade, culminating in apoptosis[1][7].

Fig 1: Cordycepin-mediated signaling pathways driving apoptosis and proliferation arrest.

Protocol 1: In Vitro Polyadenylation Inhibition Assay

Causality Note: Yeast Poly(A) Polymerase (YPAP) is utilized here because it lacks strict template dependency and highly favors ribonucleoside substrates (retaining the 2'-OH), making it the ideal enzyme to validate Cordycepin's irreversible termination.

-

Substrate Preparation : End-label a synthetic 20-mer RNA primer using [γ-³²P]ATP and T4 Polynucleotide Kinase. Purify via a G-25 spin column.

-

Reaction Assembly : In a 20 µL reaction volume, combine 1x YPAP Reaction Buffer (20 mM Tris-HCl pH 7.0, 50 mM KCl, 0.7 mM MnCl₂, 0.2 mM EDTA), 100 nM labeled RNA primer, and 1 Unit of YPAP.

-

Inhibitor Titration : Add native ATP (10 µM) spiked with varying concentrations of Cordycepin-5'-triphosphate (0, 10, 50, 100, and 200 µM). Self-validation step: Include a minus-enzyme control to establish baseline primer migration.

-

Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of 2x formamide loading dye (95% formamide, 18 mM EDTA).

-

Resolution : Denature samples at 95°C for 5 minutes and resolve on a 15% polyacrylamide/8M urea denaturing gel. Visualize via phosphorimaging. Chain termination will present as distinct, truncated banding patterns inversely proportional to Cordycepin concentration.

3'-O-Amino-2'-deoxyadenosine: Reversible Termination for SBS

In Next-Generation Sequencing (NGS), cyclic reversible termination (CRT) requires a blocking group that is robust during enzymatic extension but easily removable under mild conditions that preserve the DNA backbone[4][5]. The 3'-O-NH₂ group serves this exact purpose.

The Cleavage Chemistry

Wild-type DNA polymerases possess a steric gate (typically a bulky Tyrosine or Phenylalanine residue) that rejects 3'-modified dNTPs. Therefore, engineered polymerases (e.g., Therminator variants) are required to efficiently incorporate 3'-ONH₂-dATP[3][4].

The critical advantage of the aminoxy group over other reversible terminators (like 3'-O-azidomethyl) is its susceptibility to mild aqueous nitrites[4]. In a mildly acidic buffer (pH 5.5), sodium nitrite (NaNO₂) generates nitrous acid (HONO)[4]. HONO selectively nitrosates the amine, leading to the rapid cleavage of the N-O bond, releasing N₂O and H₂O, and regenerating a pristine 3'-OH without damaging the DNA backbone or quenching adjacent fluorophores[4].

Fig 2: Cyclic Reversible Termination workflow using 3'-O-amino-2'-deoxyadenosine.

Protocol 2: Cyclic Reversible Termination (CRT) Sequencing Workflow

Causality Note: The cleavage step strictly requires a pH of 5.5. At physiological pH (7.4), NaNO₂ remains stable and inert, preventing premature cleavage during the enzymatic incorporation phase.

-

Primer Extension : Immobilize a primed DNA template on a solid support (e.g., streptavidin-coated magnetic beads). Add 1x ThermoPol buffer, 0.5 U Therminator DNA Polymerase, and 5 µM of fluorescently tagged 3'-ONH₂-dATP. Incubate at 65°C for 10 minutes[4].

-

Wash & Imaging : Wash the solid support three times with a high-salt wash buffer (e.g., 1x SSC, 0.1% Tween-20) to remove unincorporated nucleotides. Perform fluorescence imaging to record the incorporation event[4][5].

-

Nitrite Cleavage : To regenerate the 3'-OH, resuspend the support in 50 mM NaNO₂ buffered with 100 mM sodium acetate (pH 5.5). Incubate at 37°C for 15 minutes[4]. Self-validation step: Perform a secondary fluorescence scan post-cleavage to confirm complete fluorophore release and deblocking.

-

Wash & Regeneration : Wash the support extensively with Tris-buffered saline (pH 8.0) to neutralize the acid and remove nitrite residuals, priming the system for Cycle N+1[4].

Comparative Quantitative Analysis

The following table synthesizes the biochemical and operational metrics distinguishing these two analogs:

| Parameter / Feature | 3'-deoxyadenosine (Cordycepin) | 3'-O-Amino-2'-deoxyadenosine |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₄N₆O₃ (as nucleoside) |

| Active Triphosphate Form | 3'-dATP | 3'-ONH₂-dATP |

| Sugar Backbone Modification | 3'-H (Lacks 3'-OH, retains 2'-OH) | 3'-O-NH₂ (Lacks 2'-OH, modified 3'-OH) |

| Target Polymerase Class | RNA Polymerases (e.g., Poly(A) Polymerase) | DNA Polymerases (e.g., Therminator variants) |

| Termination Mechanism | Irreversible (No oxygen for phosphodiester bond) | Reversible (Steric/electronic block by -O-NH₂) |

| Cleavage Reagent & pH | N/A (Permanent block) | 50 mM NaNO₂ in acetate buffer (pH 5.5) |

| Typical Assay Concentration | 10 - 200 µM (Cellular Assays) | 1 - 10 µM (In vitro SBS extensions) |

| Primary Application | Oncology / Anti-viral Therapeutics | Next-Generation Sequencing (NGS) |

References

-

Title : Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi Source : nih.gov URL :[Link]

-

Title : Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms Source : fortunejournals.com URL :[Link]

-

Title : Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin (Review) Source : spandidos-publications.com URL :[Link]

-

Title : The Anticancer Properties of Cordycepin and Their Underlying Mechanisms Source : mdpi.com URL :[Link]

-

Title : Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups Source : researchgate.net URL :[Link]

- Source: google.com (Patents)

- Source: google.com (Patents)

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. WO2019135007A1 - Variants of terminal deoxynucleotidyl transferase and uses thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2020097607A1 - Massively parallel sequencing using unlabeled nucleotides - Google Patents [patents.google.com]

- 6. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

The Resurgence of a Classic Scaffold: A Technical Guide to the Biological Activity of 3'-Amino-2',3'-Dideoxyribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the biological activity of 3'-amino-2',3'-dideoxyribonucleosides, a class of nucleoside analogs with significant potential in antiviral and anticancer therapies. As senior application scientists, our goal is to synthesize the existing body of research into a practical resource that not only outlines the core principles but also delves into the experimental nuances and strategic considerations for future drug development. This guide will explore the fundamental mechanism of action, structure-activity relationships, metabolic pathways, and the critical experimental assays used to evaluate the efficacy and toxicity of these compounds. We will further discuss the challenges of drug resistance and the potential for clinical application, providing a forward-looking perspective on this intriguing class of molecules.

Introduction: A Renewed Focus on a Potent Molecular Scaffold

The quest for effective antiviral and anticancer agents has consistently returned to the foundational building blocks of life: nucleosides. By subtly modifying these natural structures, medicinal chemists have created a powerful arsenal of drugs that can selectively disrupt viral replication and tumor growth. Among these, the 3'-amino-2',3'-dideoxyribonucleosides represent a compelling class of compounds characterized by the replacement of the 3'-hydroxyl group of a natural 2'-deoxynucleoside with an amino group.

This seemingly minor alteration has profound biological consequences. The absence of the 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond during DNA synthesis, positions these molecules as potent chain terminators.[1][2] Their incorporation into a growing DNA strand by a DNA polymerase effectively halts further elongation, leading to the premature termination of the nucleic acid chain. This mechanism is the cornerstone of their biological activity and has been exploited in the development of numerous antiviral and anticancer therapies.

While the related 2',3'-dideoxynucleosides, such as zidovudine (AZT) and didanosine (ddI), have seen widespread clinical use, the 3'-amino analogs have experienced a more cyclical history of interest. Early research highlighted their potent activity but also raised concerns about their toxicity. However, with advancements in our understanding of viral and cellular polymerases, coupled with modern drug design and delivery strategies, there is a renewed impetus to explore the therapeutic potential of this chemical space. This guide aims to provide a comprehensive resource for researchers and drug development professionals seeking to navigate the complexities and opportunities presented by 3'-amino-2',3'-dideoxyribonucleosides.

The Core Mechanism: Chain Termination of DNA Synthesis

The primary mechanism of action for 3'-amino-2',3'-dideoxyribonucleosides is the termination of DNA chain elongation. This process can be broken down into several key steps, each offering a point for therapeutic intervention and a consideration for experimental design.

Cellular Uptake and Anabolic Phosphorylation

Like most nucleoside analogs, 3'-amino-2',3'-dideoxyribonucleosides are prodrugs that must be metabolically activated within the cell to exert their therapeutic effect. The journey begins with their transport across the cell membrane, a process often mediated by specific nucleoside transporters. The efficiency of this uptake can vary significantly between different cell types and can be a critical determinant of the drug's overall efficacy.

Once inside the cell, the nucleoside analog undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form.[3] This three-step phosphorylation cascade is a crucial activation pathway, and any inefficiency at this stage can limit the concentration of the active drug at its site of action. The triphosphate form of the 3'-amino-2',3'-dideoxyribonucleoside is the ultimate pharmacologically active species that interacts with DNA polymerases.

Caption: Mechanism of DNA chain termination by 3'-amino-dNTPs.

Spectrum of Biological Activity

The ability of 3'-amino-2',3'-dideoxyribonucleosides to terminate DNA synthesis gives them a broad spectrum of potential therapeutic applications, primarily in the fields of virology and oncology.

Antiviral Activity

The most extensively studied application of these compounds is in the treatment of viral infections, particularly those caused by retroviruses such as the Human Immunodeficiency Virus (HIV). Retroviruses rely on an enzyme called reverse transcriptase, a type of DNA polymerase, to convert their RNA genome into DNA, which is then integrated into the host cell's genome. The triphosphate forms of 3'-amino-2',3'-dideoxyribonucleosides are potent inhibitors of HIV reverse transcriptase. [4] Beyond HIV, these analogs have shown activity against other viruses, including adenovirus. [5]The selectivity of these compounds for viral polymerases over host cellular DNA polymerases is a key determinant of their therapeutic window. Analogs that are efficiently utilized by viral reverse transcriptase but poorly recognized by human DNA polymerases α, β, and γ are of the greatest therapeutic interest. [6]

Anticancer Activity

The relentless proliferation of cancer cells necessitates a high rate of DNA synthesis. This makes them particularly vulnerable to agents that interfere with this process. 3'-Amino-2',3'-dideoxyribonucleosides have demonstrated cytotoxic activity against various cancer cell lines, including L1210 leukemia and S-180 sarcoma cells. [7]The triphosphate analogs can be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases, leading to chain termination, cell cycle arrest, and ultimately, apoptosis. For example, 3'-amino-2',3'-dideoxycytidine has been shown to induce an S-phase-specific block in leukemia cells. [3]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 3'-amino-2',3'-dideoxyribonucleosides can be significantly influenced by modifications to both the nucleobase and the sugar moiety. A thorough understanding of these structure-activity relationships is crucial for the rational design of new analogs with improved potency and reduced toxicity.

-

The Nucleobase: The nature of the heterocyclic base (e.g., thymine, cytosine, adenine, guanine) determines the compound's specificity for different DNA polymerases and its competition with the corresponding natural dNTP. Modifications to the base, such as the introduction of a halogen at the 5-position of pyrimidines, can enhance antiviral activity. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine has shown notable activity against adenovirus. [5]* The 3'-Amino Group: While the 3'-amino group is the defining feature of this class of compounds, its substitution can modulate activity. For example, the 3'-azido group, a precursor in the synthesis of the 3'-amino group, is present in the clinically successful anti-HIV drug zidovudine (AZT). [8]The 3'-azido analogs of thymidine and 2'-deoxy-5-bromouridine are significantly active against HIV. [8]* The Sugar Moiety: Modifications to the sugar ring can impact the compound's conformation and its interaction with the active site of the polymerase. The introduction of substituents at other positions on the sugar can influence the compound's metabolic stability and pharmacokinetic properties.

Pharmacokinetics and Metabolism: The Journey to the Target

For any drug to be effective, it must reach its target in sufficient concentrations to exert a therapeutic effect. The pharmacokinetic profile of 3'-amino-2',3'-dideoxyribonucleosides is a critical determinant of their clinical utility.

-

Absorption and Bioavailability: The oral bioavailability of these compounds can be variable, influenced by factors such as their polarity and susceptibility to first-pass metabolism. Prodrug strategies, such as esterification of the 5'-hydroxyl group, have been explored to enhance oral absorption. [9]* Distribution: Once absorbed, the drug is distributed throughout the body. The ability to penetrate specific tissues, such as the central nervous system, is important for treating certain viral infections.

-

Metabolism and Excretion: The metabolic fate of these compounds is a key consideration. They can be subject to degradation by enzymes such as cytidine deaminase, which can inactivate the drug. [10]The primary route of excretion is often renal, and therefore, kidney function can influence the drug's half-life and dosing regimen. [11]

Experimental Protocols for In Vitro Evaluation

The preclinical evaluation of 3'-amino-2',3'-dideoxyribonucleosides relies on a battery of in vitro assays to determine their biological activity and potential toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. [12] Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 3'-amino-2',3'-dideoxyribonucleoside for a specified period (e.g., 48-72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: In a confluent monolayer of host cells, infectious virus particles create localized areas of cell death, known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of these plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to confluency.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the 3'-amino-2',3'-dideoxyribonucleoside. Include a virus-only control.

-

Overlay: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). The viable cells will be stained, while the plaques will appear as clear, unstained areas.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the 50% effective concentration (EC50).

Caption: Workflow for the plaque reduction antiviral assay.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected 3'-amino-2',3'-dideoxyribonucleosides against various viruses and cancer cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a measure of the compound's therapeutic window.

| Compound | Target | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Reference(s) |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Adenovirus | Plaque Reduction | ED50 | 10 | >10 | [5] |

| 3'-Amino-2',3'-dideoxycytidine | L1210 Leukemia Cells | Cytotoxicity | ID50 | 0.7 | N/A | [7] |

| 3'-Amino-2',3'-dideoxycytidine | S-180 Sarcoma Cells | Cytotoxicity | ID50 | 4.0 | N/A | [7] |

| 3'-Amino-2',3'-dideoxycytidine triphosphate | Calf Thymus DNA Polymerase α | Enzyme Inhibition | Ki | 9.6 | N/A | [3] |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | Moloney-murine leukemia virus (M-MULV) | ED50 | 0.02 | >5000 | [8] | |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | Human Immunodeficiency Virus (HIV) | ED50 | 0.23 | >434 | [8] | |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | Moloney-murine leukemia virus (M-MULV) | ED50 | 1.5 | >66 | [8] | |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | Human Immunodeficiency Virus (HIV) | ED50 | 2.3 | >43 | [8] |

Challenges and Future Directions

Despite their potent biological activity, the development of 3'-amino-2',3'-dideoxyribonucleosides as therapeutic agents faces several challenges.

Drug Resistance

A significant hurdle in antiviral and anticancer chemotherapy is the emergence of drug-resistant strains or cell populations. For nucleoside analogs, resistance can arise through several mechanisms:

-

Mutations in the Target Enzyme: Alterations in the amino acid sequence of the viral polymerase or cellular DNA polymerase can reduce the enzyme's affinity for the nucleoside analog, thereby decreasing its inhibitory effect.

-

Altered Cellular Metabolism: Changes in the activity of the kinases responsible for phosphorylating the nucleoside analog can lead to reduced levels of the active triphosphate form.

-

Increased Drug Efflux: Cancer cells can upregulate the expression of membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration. [13] Overcoming drug resistance requires a multi-pronged approach, including the development of new analogs that are less susceptible to these resistance mechanisms and the use of combination therapies that target different cellular pathways.

Clinical Development and Future Perspectives

To date, no 3'-amino-2',3'-dideoxyribonucleoside has been approved for clinical use. The primary obstacle has been the balance between efficacy and toxicity. However, the foundational understanding of their mechanism of action and the wealth of knowledge gained from the development of other nucleoside analogs provide a strong basis for future research.

Future efforts in this field should focus on:

-

Rational Drug Design: Utilizing computational modeling and a deep understanding of enzyme-drug interactions to design novel analogs with improved selectivity and reduced off-target effects.

-

Targeted Drug Delivery: Employing advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, to deliver the active compound specifically to the site of disease, thereby minimizing systemic toxicity.

-

Combination Therapies: Exploring the synergistic effects of 3'-amino-2',3'-dideoxyribonucleosides with other therapeutic agents to enhance efficacy and combat drug resistance.

Conclusion

The 3'-amino-2',3'-dideoxyribonucleosides represent a class of molecules with a well-defined and potent mechanism of action. Their ability to act as chain terminators of DNA synthesis provides a solid foundation for their development as antiviral and anticancer agents. While challenges related to toxicity and drug resistance have historically hindered their clinical translation, modern drug discovery and development tools offer new opportunities to revisit this promising chemical scaffold. By leveraging our current understanding of their biological activity and employing innovative strategies to enhance their therapeutic index, the scientific community can unlock the full potential of these intriguing compounds in the fight against viral diseases and cancer.

References

-

Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. (n.d.). ScienceDirect. Retrieved from [Link]

- Lin, T. S., & Mancini, W. R. (1986). Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry, 29(6), 878–883.

- Lin, T. S., & Mancini, W. R. (1983). Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside. Journal of Medicinal Chemistry, 26(4), 544–548.

- Mancini, W. R., Williams, M. S., & Lin, T. S. (1988). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Biochemistry, 27(24), 8832–8839.

- Vander Heyden, N., Rodi, C., & Ratner, L. (1989). Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication. AIDS Research and Human Retroviruses, 5(6), 647–653.

- Krenitsky, T. A., Freeman, G. A., Shaver, S. R., Beacham, L. M., 3rd, Hurlbert, S., Cohn, N. K., Elwell, L. P., & Selway, J. W. (1983). 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities. Journal of Medicinal Chemistry, 26(6), 891–895.

- Stagg, M. P., Cretton, E. M., Kidd, L., Diasio, R. B., & Sommadossi, J. P. (1992). Clinical pharmacokinetics of 3'-azido-3'-deoxythymidine (zidovudine) and catabolites with formation of a toxic catabolite, 3'-amino-3'. Clinical Pharmacology and Therapeutics, 51(6), 668–676.

- Chidgeavadze, Z. G., Beabealashvilli, R. S., Atrazhev, A. M., Kukhanova, M. K., Azhayev, A. V., & Krayevsky, A. A. (1984). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.

-

The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Frontiers in Pharmacology. Retrieved from [Link]

- Mancini, W. R., & Lin, T. S. (1994). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Biochemical Pharmacology, 47(11), 1973–1980.

- Balzarini, J., & De Clercq, E. (1991). 3'-Fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues as potent and selective inhibitors of human immunodeficiency virus (HIV) replication.

-

CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

- Lee, K., & Johnson, K. A. (2006). Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ.

- Gotte, M., Arion, D., Parniak, M. A., & Wainberg, M. A. (1999). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. The Journal of Biological Chemistry, 274(51), 35996–36002.

- Feng, J. Y., & Anderson, K. S. (2001). Mechanistic studies on the allosteric inhibition of HIV-1 reverse transcriptase. Biochemistry, 40(22), 6609–6617.

- Anderson, K. S. (2000). Pre-steady-state kinetic analysis of the fidelity of human immunodeficiency virus type 1 reverse transcriptase. Methods in Enzymology, 317, 365–383.

- Johnson, K. A. (1993). Conformational coupling in DNA polymerase fidelity. Annual Review of Biochemistry, 62, 685–713.

-

Cellular Metabolism. (n.d.). Amsbio. Retrieved from [Link]

-

High Metabolic Dependence on Oxidative Phosphorylation Drives Sensitivity to Metformin Treatment in MLL/AF9 Acute Myeloid Leukemia. (2022). Cancers. Retrieved from [Link]

-

The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PLoS ONE. Retrieved from [Link]

-

Clinical Study to Evaluate Debio0123 + Sacituzumab Govitecan Combination in TNBC or HR+/HER2- Advanced Breast Cancer. (2025). TrialX. Retrieved from [Link]

-

Deoxynucleosides Pyrimidines as Treatment for Mitochondrial Depletion Syndrome. (2021). ClinicalTrials.gov. Retrieved from [Link]

-

CC50/IC50 Assay Services for Pharmaceutical Safety. (2023). Labinsights. Retrieved from [Link]

- Johnson, A. A., Tsai, M. D., & Johnson, K. A. (2000). Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ. Proceedings of the National Academy of Sciences, 97(20), 10712-10717.

- Gotte, M. (2005). The different mechanisms of action of (-)-beta-D-2,6-diaminopurine-dioxolane and lamivudine against wild-type and mutant HIV-1 reverse transcriptase. Nucleic Acids Research, 33(4), 1338–1347.

- Hizi, A., & Shaharabany, M. (1993). The stereospecificity of the interactions of 2',3'-dideoxynucleoside 5'-triphosphates with the reverse transcriptase of human immunodeficiency virus. The Journal of Biological Chemistry, 268(21), 15462–15467.

- Eriksson, S., & Wang, L. (1997). The cellular phosphorylation of 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) and its relation to the antiviral effect. Antiviral Chemistry & Chemotherapy, 8(3), 223–230.

- Chidgeavadze, Z. G., Beabealashvilli, R. S., Atrazhev, A. M., Kukhanova, M. K., Azhayev, A. V., & Krayevsky, A. A. (1984). 2',3'-dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.

-

The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academia.edu [academia.edu]

- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of altered metabolism in dideoxynucleoside pharmacokinetics. Studies of 2'-beta-fluoro-2',3'-dideoxyinosine and 2'-beta-fluoro-2',3'-dideoxyadenosine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of 3'-azido-3'-deoxythymidine (zidovudine) and catabolites with formation of a toxic catabolite, 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP) function

An In-Depth Technical Guide to the Function and Application of 3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP)

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP) is a cornerstone molecule in the advancement of enzymatic DNA synthesis, representing a significant leap beyond traditional chemical methods. Its primary function is that of a reversible chain terminator . The presence of an amino group (-NH2) in place of the natural hydroxyl group (-OH) at the 3' position of the deoxyribose sugar effectively halts DNA strand elongation by a polymerase. Crucially, this amino group can be chemically removed under mild conditions, regenerating a standard 3'-OH and allowing the synthesis to resume. This functionality makes 3'-NH2-dATP and its corresponding C, G, and T analogs indispensable for Cyclic Reversible Termination (CRT) methods. These methods are at the forefront of de novo oligonucleotide synthesis, a technology poised to revolutionize the manufacturing of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and short interfering RNAs (siRNAs), by offering a more sustainable, efficient, and potentially scalable alternative to phosphoramidite chemistry. This guide delineates the core mechanism, enzymatic considerations, and practical application of 3'-NH2-dATP for researchers and professionals in drug development and molecular biology.

Introduction: A Paradigm Shift in Oligonucleotide Synthesis

For decades, the synthesis of custom DNA sequences has been dominated by phosphoramidite chemistry. While immensely powerful, this method is constrained by length limitations, high costs for long oligonucleotides, and the generation of hazardous chemical waste.[1][2] The burgeoning field of nucleic acid therapeutics demands a manufacturing paradigm that is not only scalable but also environmentally sustainable.[3][4]

Enzymatic oligonucleotide synthesis has emerged as this next-generation solution.[5][6] This approach leverages the exquisite specificity of DNA polymerases to build oligonucleotides one base at a time in aqueous conditions.[2] The central challenge in this method is controlling the polymerase to add only a single nucleotide per cycle. This is achieved using reversible terminators, and 3'-NH2-dATP is a preeminent example of such a molecule.[7] Its development and optimization are critical to unlocking the full potential of enzymatic synthesis for therapeutic and research applications.

Core Mechanism: The Principle of Reversible Chain Termination

The function of any DNA polymerase is to catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[8] The 3'-OH group is therefore essential for chain elongation.[9][10]

3'-NH2-dATP exploits this fundamental requirement. By replacing the 3'-OH with a 3'-NH2 group, it can be incorporated by a polymerase, but the resulting 3'-amino terminus cannot act as a nucleophile to attack the next incoming dNTP, thereby terminating synthesis.[7][11]

Causality in Choice: Why 3'-Amino?

The choice of the 3'-amino group is a deliberate design based on field-proven insights, offering distinct advantages over other terminators:

-

Reversibility vs. Irreversibility (ddNTPs): Unlike dideoxynucleotides (ddNTPs) used in Sanger sequencing which lack any functional group at the 3' position and thus cause permanent termination, the 3'-amino group is a chemically reactive handle.[9][10] It can be efficiently removed to regenerate the 3'-OH, making the termination "reversible" and suitable for iterative synthesis.[11]

-

Steric Advantage: Polymerase active sites are sterically constrained around the sugar moiety.[6][7] The 3'-amino group is one of the smallest possible blocking groups. This minimal size is critical for efficient recognition and incorporation by the polymerase. Larger blocking groups, such as 3'-O-azidomethyl or 3'-O-allyl, are often incorporated with significantly lower efficiency, creating a kinetic bottleneck in the synthesis cycle.[6][12] A study using Therminator™ DNA polymerase highlighted this adverse effect, showing a higher incorporation bias even for the small 3'-O-amino group compared to 3'-OH unblocked terminators, and a complete lack of incorporation for the bulkier 3'-O-azidomethyl group.[6]

The Enzymatic Workhorse: Polymerase Selection and Engineering

The success of enzymatic synthesis hinges on the polymerase's ability to efficiently incorporate the modified nucleotide. The ideal enzyme must be template-independent for de novo synthesis and highly tolerant of modifications at the 3' position of the incoming dNTP.

Terminal deoxynucleotidyl Transferase (TdT): TdT is a unique polymerase that adds dNTPs to the 3' end of a DNA strand without requiring a template, making it the enzyme of choice for this application.[13][14] However, wild-type TdT has evolved to polymerize natural dNTPs and shows poor incorporation of 3'-O-modified nucleotides.[15][16] This inefficiency is a major hurdle.

Enzyme Engineering as a Prerequisite: To overcome this limitation, significant research has focused on engineering TdT and other polymerases.[8][17] Key insights include:

-

Active Site Modification: Mutations within the active site, particularly in regions that interact with the sugar of the incoming nucleotide, can increase tolerance for 3'-modified substrates. For TdT, hydrophobic residues in a region known as "Loop1" are critical for its unique activity and substrate specificity.[5] Mutants such as F404W have been studied to understand their effect on activity and nucleotide bias.[5][9][18]

-

Thermostable Polymerases: Engineered, thermostable polymerases from thermophilic organisms are often more robust and may exhibit broader substrate compatibility. Therminator™ DNA Polymerase , a variant of 9°N DNA Polymerase, is a prime example.[19] It lacks 3'-5' proofreading activity and contains a key mutation (A485L) that enhances its ability to incorporate a wide range of modified nucleotides, including dideoxynucleotides and 3'-O-amino-dNTPs.[6][15][16]

Quantitative Performance Data

Direct kinetic comparisons (kcat, Km) for 3'-NH2-dATP are sparse in the literature. However, data from closely related analogs provide a strong proxy for performance. The following table summarizes incorporation bias data for thymidine analogs using Therminator™ DNA polymerase, demonstrating the measurable impact of the 3'-modification on enzyme performance.

| Nucleotide Analog | Natural Counterpart | IC50 (µM) | Incorporation Bias (IC50 Analog / IC50 Natural) | Reference |

| 3'-O-amino-TTP | TTP | 0.90 | 9.0 | [6][20] |

| TTP | - | 0.10 | 1.0 | [6][20] |

| HOMedUTP | - | 0.11 | 1.0 | [6][20] |

| 3'-O-amino-TTP | HOMedUTP | 1.11 | 10.1 | [6][20] |

5-hydroxymethyl-2'-deoxyuridine-5'-triphosphate, a 3'-OH unblocked terminator analog. Table 1: Incorporation bias of 3'-O-amino-TTP relative to natural TTP and a 3'-OH unblocked terminator analog using Therminator™ DNA polymerase. A higher bias value indicates less efficient incorporation compared to the natural nucleotide. This data validates the choice of engineered polymerases like Therminator, which can accept these modifications, albeit with different kinetics than natural substrates.[6][20]

Application Protocol: De Novo Enzymatic DNA Synthesis via Cyclic Reversible Termination (CRT)

The following protocol outlines a single, self-validating cycle for adding one nucleotide to a solid-support-bound DNA initiator strand.

Methodology

A. Step 1: Incorporation Reaction

-

Objective: To enzymatically add a single 3'-amino-terminated nucleotide to the initiator strand.

-

Reagents:

-

Solid support with surface-bound initiator DNA (with a free 3'-OH).

-

Engineered TdT or Therminator™ DNA Polymerase.

-

10X Polymerase Reaction Buffer (e.g., 200 mM Tris-HCl, 100 mM (NH4)2SO4, 100 mM KCl, 20 mM MgSO4, 1% Triton® X-100, pH 8.8).[19]

-

3'-NH2-dATP (high purity, >98%).

-

Nuclease-free water.

-

-

Procedure:

-

Prepare a reaction master mix containing the reaction buffer, polymerase, and a single species of 3'-NH2-dNTP (e.g., 3'-NH2-dATP) at the optimal concentration (typically in the µM range, determined empirically).

-

Introduce the master mix to the solid support.

-

Incubate at the enzyme's optimal temperature (e.g., 37°C for TdT, 75°C for Therminator) for a duration sufficient for >99% coupling efficiency (typically 5-30 minutes).[13][19] Causality: Using only one species of nucleotide ensures sequence-specific addition. The enzyme choice dictates the temperature and buffer conditions. The goal is to drive the reaction to completion to maximize the stepwise yield.

-

B. Step 2: Intermediate Wash

-

Objective: To remove all traces of enzyme, unincorporated 3'-NH2-dATP, and reaction buffer components.

-

Procedure:

-

Remove the reaction mix from the solid support.

-

Wash the support thoroughly with a suitable wash buffer (e.g., a Tris-EDTA buffer with a mild detergent), followed by nuclease-free water. Causality: This step is critical to prevent carryover that could cause uncontrolled nucleotide addition or interfere with the subsequent chemical deblocking step.

-

C. Step 3: Deblocking (Cleavage) Reaction

-

Objective: To chemically convert the terminal 3'-amino group back to a 3'-hydroxyl group.

-

Mechanism: This is achieved using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO2) in a mildly acidic buffer.[11]

-

Reagents:

-

Sodium Nitrite (NaNO2) solution.

-

Mildly acidic buffer (e.g., sodium acetate/acetic acid buffer, pH ~4-5).

-

-

Procedure:

-

Prepare the deblocking solution by mixing the sodium nitrite and acidic buffer immediately before use.

-

Introduce the solution to the solid support containing the 3'-amino-terminated DNA.

-

Incubate at room temperature for a short period (e.g., 1-5 minutes). The reaction is typically rapid. Causality: The mild acidic conditions are sufficient to form nitrous acid, which specifically reacts with the primary amino group, converting it to a hydroxyl group while leaving the rest of the oligonucleotide intact.

-

D. Step 4: Final Wash

-

Objective: To remove all traces of the deblocking reagents.

-

Procedure:

-

Remove the deblocking solution.

-

Wash the support extensively with nuclease-free water and the initial reaction buffer to re-equilibrate the system for the next cycle. Causality: Thorough removal of the acidic deblocking solution is essential, as residual acid would denature the polymerase in the next incorporation step.

-

Protocol Validation: A Self-Validating System

The integrity of each synthesis cycle is paramount. A key advantage of this methodology is the ability to integrate quality control (QC) steps, creating a self-validating system.

Methodology: LC-MS Analysis

After a set number of cycles (or at each step during optimization), a small aliquot of the synthesized oligonucleotides can be cleaved from the solid support and analyzed.

-

Sample Preparation: Cleave the oligonucleotide from the support using appropriate chemistry (e.g., AMA - a mixture of aqueous ammonia and aqueous methylamine).[21][22]

-

Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an ion-pairing reversed-phase column coupled to an electrospray ionization (ESI) mass spectrometer.[14][23][24]

-

Data Interpretation:

-

Purity: The chromatogram (UV 260 nm) indicates the proportion of full-length product versus failure sequences (n-1, n-2 mers).[24]

-

Identity: The deconvoluted mass spectrum provides the precise molecular weight of the main product, confirming that the correct nucleotides were incorporated.[14][25]

-

Stepwise Efficiency: By quantifying the ratio of full-length product (n) to the primary failure sequence (n-1), the efficiency of the last coupling step can be calculated. An efficiency of >98-99% is the target for synthesizing long, high-quality oligonucleotides.[1][13]

-

This analytical feedback loop allows for real-time monitoring and optimization of the synthesis process, ensuring the final product meets stringent quality standards.

Applications in Drug Development and Research

The primary impact of 3'-NH2-dATP and the enzymatic synthesis it enables is in the manufacturing of therapeutic oligonucleotides.

-

Therapeutic Oligonucleotide Synthesis: The production of ASOs, siRNAs, and other nucleic acid-based drugs currently relies on phosphoramidite chemistry.[1] Enzymatic synthesis presents a "green" and highly efficient alternative, avoiding harsh organic solvents and potentially enabling the synthesis of longer and more complex modified oligonucleotides.[3][4]

-

Next-Generation Sequencing (NGS): The principles of reversible termination are the foundation of some of the most successful NGS platforms.[26][27] While many commercial systems use proprietary terminators, 3'-O-amino and other 3'-O-modified dNTPs have been instrumental in the research and development of sequencing-by-synthesis technologies.[6][7][28] Their ability to be incorporated one at a time allows for accurate sequencing, especially through difficult homopolymeric regions.[3][29]

Conclusion and Future Outlook

3'-o-Amino-2'-deoxyadenosine triphosphate is more than a mere chemical analog; it is a critical enabling tool for the next generation of DNA synthesis. Its function as a small, efficient, and reversible chain terminator directly addresses the core requirement of controlled, single-base addition in enzymatic processes. The synergy between 3'-NH2-dNTPs and engineered polymerases like TdT and Therminator™ is driving the development of robust, aqueous-phase manufacturing platforms for therapeutic oligonucleotides. As enzyme engineering continues to produce polymerases with even greater speed and tolerance for modified substrates, the efficiency and cost-effectiveness of this technology will undoubtedly improve, solidifying the role of enzymatic synthesis as a transformative force in biotechnology and medicine.

References

-

Ju, J., Kim, D. H., Bi, L., Meng, Q., Bai, X., Li, Z., Li, X., Wu, W., & Rebrovich, L. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. Proceedings of the National Academy of Sciences, 105(42), 15935-15940. [Link]

-

Senchurova, S. I., Tyugashev, T. E., Kuznetsov, N. A., Pershina, A. G., Nevinsky, G. A., & Kuznetsova, A. A. (2025). The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. International Journal of Molecular Sciences, 26(1), 1. [Link]

-

Hii, T. (2021). Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist. [Link]

-

Gardner, A. F., Wang, J., Wu, W., Stupi, B. P., & Metzker, M. L. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic Acids Research, 40(15), 7404–7415. [Link]

-

Guo, J., Xu, N., Li, Z., Zhang, S., Wu, J., Kim, D. H., Sano, M. M., & Ju, J. (2008). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. Proceedings of the National Academy of Sciences, 105(27), 9145-9150. [Link]

-

ResearchGate. (n.d.). Kinetics of dNTP incorporation by TdT WT and F404W in the presence of Mg²⁺ ions. [Image]. ResearchGate. [Link]

-

Sallman, M. A., & Hogrefe, R. I. (2020). Enzymatic Synthesis of Designer DNA Using Cyclic Reversible Termination and a Universal Template. ACS Synthetic Biology, 9(2), 231-239. [Link]

-

Ju, J., et al. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. PNAS. [Link]

-

Wiegand, D. J., et al. (2023). Template-independent enzymatic synthesis of RNA oligonucleotides. Nature Communications. [Link]

-

Bidet, M., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. [Link]

-

Institut Curie. (2023). Technological revolution: chemical innovation at the service of "Next-Generation Sequencing". [Link]

-

CD Genomics. (n.d.). Principles of Illumina Next-generation Sequencing (NGS). [Link]

-

Rodriguez, R., & Miller, G. P. (2024). Genesis of next-generation sequencing. Nature Biotechnology. [Link]

-

Bio-Synthesis Inc. (n.d.). Oligonucleotide Quality Control by Mass Spectrometry. [Link]

- Hoser, M. J., et al. (2019). Method and system for enzymatic synthesis of oligonucleotides.

-

Glen Research. (n.d.). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. [Link]

-

Sallman, M. A., & Hogrefe, R. I. (2020). Enzymatic Synthesis of Designer DNA Using Cyclic Reversible Termination and a Universal Template. PubMed. [Link]

-

Bio-Synthesis Inc. (2024). Reversible Sequence Terminators for Next-generation Sequencing by Synthesis. [Link]

-

Ju, J., et al. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. PMC. [Link]

-

Chaput, J. C., & Benner, S. A. (2010). Engineering polymerases for new functions. Angewandte Chemie International Edition, 49(36), 6296-6311. [Link]

-

Waters Corporation. (n.d.). Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry. [Link]

-

Willems, A. V., et al. (n.d.). Development of a quality control method for the characterization of oligonucleotides by capillary liquid chromatography-nano-electrospray ionization quadrupole time-of-flight mass spectrometry. Ghent University. [Link]

-

Chromatography Today. (2018). Using Mass Spectrometry for Oligonucleotide and Peptides Synthesis Assessment. [Link]

-

Betz, K., et al. (2019). Engineering polymerases for new functions. Current Opinion in Structural Biology, 55, 24-32. [Link]

-

Gardner, A. F., et al. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. PMC. [Link]

-

Kutyavin, I. V., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(2), 655-661. [Link]